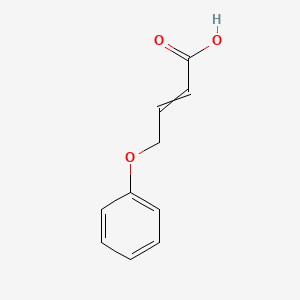

4-phenoxybut-2-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10O3 |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

4-phenoxybut-2-enoic acid |

InChI |

InChI=1S/C10H10O3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12) |

InChI Key |

ZOIZRXWCNRPRJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenoxybut 2 Enoic Acid and Its Structural Analogs

Classical Approaches to But-2-enoic Acid Synthesis and Phenoxyether Formation

Classical synthetic strategies remain fundamental in the construction of molecules like 4-phenoxybut-2-enoic acid. These methods often involve olefination reactions to create the carbon-carbon double bond and nucleophilic substitution reactions to form the ether linkage.

Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for the synthesis of alkenes from carbonyl compounds. iaea.orgyu.edu.jo In the context of this compound synthesis, these reactions would typically involve the reaction of a phosphorus ylide or a phosphonate (B1237965) carbanion with an appropriate aldehyde.

A plausible route would start with phenoxyacetaldehyde (B1585835). Reaction of this aldehyde with a stabilized ylide, such as (carboethoxymethylene)triphenylphosphorane (Ph3P=CHCOOEt), would yield ethyl 4-phenoxybut-2-enoate. Subsequent hydrolysis of the ester would afford the target carboxylic acid. Stabilized ylides generally favor the formation of the (E)-alkene, which is the thermodynamically more stable isomer. iaea.org

The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, employs phosphonate carbanions, which are more nucleophilic than the corresponding Wittig ylides. pearson.com This reaction is particularly effective for the synthesis of α,β-unsaturated esters and generally provides excellent (E)-selectivity. wikipedia.org The water-soluble phosphate (B84403) byproduct of the HWE reaction is also more easily removed during workup compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.org

Table 1: Representative Examples of Wittig and HWE Reactions for α,β-Unsaturated Ester Synthesis

| Aldehyde | Phosphorus Reagent | Base | Solvent | Product | Stereoselectivity (E:Z) |

|---|---|---|---|---|---|

| Benzaldehyde | Ph3P=CHCOOEt | - | Toluene | Ethyl cinnamate | >95:5 |

| Propanal | (EtO)2P(O)CH2COOEt | NaH | THF | Ethyl pent-2-enoate | >98:2 |

Condensation Reactions and Carboxylic Acid Formation

Condensation reactions, such as the Knoevenagel and Perkin reactions, provide alternative pathways to α,β-unsaturated carbonyl compounds.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgwikipedia.org For the synthesis of this compound, phenoxyacetaldehyde could be reacted with malonic acid in the presence of a base like pyridine (B92270). This would be followed by decarboxylation to yield the desired product. wikipedia.org The Doebner modification of the Knoevenagel condensation specifically uses pyridine as a solvent and catalyst, which facilitates the decarboxylation step. organic-chemistry.org

The Perkin reaction is another classical method for synthesizing α,β-unsaturated aromatic acids, specifically cinnamic acids and their derivatives. wikipedia.orgiitk.ac.inbyjus.com It involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. byjus.com While typically used for aromatic aldehydes, this reaction highlights a classical approach to unsaturated acids.

The formation of the phenoxyether linkage is a critical step that can be performed before or after the construction of the but-2-enoic acid backbone. The Williamson ether synthesis is a widely used and straightforward method, involving the reaction of a sodium phenoxide with an alkyl halide. gordon.eduwikipedia.orgmasterorganicchemistry.com For instance, sodium phenoxide could be reacted with a 4-halobut-2-enoic acid ester (e.g., ethyl 4-bromobut-2-enoate) to form ethyl 4-phenoxybut-2-enoate. This reaction proceeds via an SN2 mechanism, so primary halides are the preferred substrates. wikipedia.org

The Ullmann condensation is another method for forming diaryl ethers, which can be adapted for phenoxyether synthesis. wikipedia.orgchemeurope.com It involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. wikipedia.org This method is particularly useful when the alkyl halide is unreactive or prone to elimination. Modern Ullmann-type reactions can be performed under milder conditions with the use of ligands. mdpi.com

A third approach is the Mitsunobu reaction , which allows for the conversion of an alcohol to a variety of functional groups, including ethers, using triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.orgorganic-chemistry.orgmissouri.edu In this case, phenol would act as the nucleophile to displace an activated hydroxyl group on a but-2-en-1-ol (B7822390) derivative. This reaction proceeds with inversion of stereochemistry at the alcohol carbon. wikipedia.org

Table 2: Comparison of Phenoxyether Formation Methods

| Reaction | Substrates | Reagents/Catalyst | Key Features |

|---|---|---|---|

| Williamson | Phenoxide + Alkyl Halide | Base (e.g., NaH, K2CO3) | SN2 mechanism; best for primary halides. wikipedia.orgfrancis-press.com |

| Ullmann | Phenol + Aryl/Vinyl Halide | Copper catalyst, Base | Good for less reactive halides; often requires high temperatures. wikipedia.org |

Advanced and Green Synthesis Strategies

Modern synthetic methodologies are increasingly focused on improving efficiency, selectivity, and sustainability. These include catalytic coupling reactions, the use of enzymes, and the implementation of continuous manufacturing processes.

Catalytic Coupling Reactions (e.g., Heck, Sonogashira related to unsaturated systems)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Heck reaction , for example, couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.orgwikipedia.org A potential application to the synthesis of a this compound precursor could involve the reaction of a phenoxy-substituted halide with an acrylate (B77674) ester. This reaction typically yields the (E)-isomer. organic-chemistry.org

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org This could be used to construct a carbon backbone that is subsequently converted to the desired but-2-enoic acid. For instance, a phenoxy-substituted aryl halide could be coupled with an alkyne that is then further functionalized.

More directly, recent advances have focused on the dehydrogenation of saturated carboxylic acids to their α,β-unsaturated counterparts using palladium catalysis. nih.gov This approach could potentially be applied to 4-phenoxybutanoic acid to directly generate this compound.

Chemoenzymatic Transformations

The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Lipases are particularly versatile and have been used in the synthesis of phenolic lipids and other esters. researchgate.netmdpi.comnih.gov A chemoenzymatic approach to this compound could involve the lipase-catalyzed esterification of the carboxylic acid or the resolution of a racemic intermediate to yield an enantiomerically pure product. For example, lipases have been used for the kinetic resolution of racemic ibuprofen (B1674241) and other propionic acid derivatives, highlighting their utility in the synthesis of chiral carboxylic acids. ebrary.net

Enzymatic methods could also be employed in the formation of the phenoxyether linkage or in the synthesis of chiral precursors to the butenoic acid backbone.

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers several advantages over batch processing, including enhanced safety, better temperature control, and the potential for straightforward scalability. The synthesis of β-amino α,β-unsaturated esters has been demonstrated in continuous flow systems. researchgate.net The principles of flow chemistry can be applied to many of the reactions described above, such as the Williamson ether synthesis or palladium-catalyzed coupling reactions, to produce this compound or its derivatives in a more efficient and controlled manner.

Stereoselective Synthesis of Enantiopure this compound Isomers

The synthesis of single enantiomers of this compound requires precise control over the formation of the chiral center. Two primary strategies for achieving this are through the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed, having served its purpose of inducing asymmetry. For the synthesis of enantiopure this compound, a chiral auxiliary could be appended to a precursor molecule, influencing the stereochemical outcome of a key bond-forming reaction.

A common approach involves the use of Evans' oxazolidinone auxiliaries. These are readily available in both enantiomeric forms and have demonstrated high efficacy in controlling the stereochemistry of various reactions, including aldol (B89426) additions and alkylations. In a hypothetical synthesis of this compound, an oxazolidinone could be acylated to form an N-acyloxazolidinone. The subsequent reaction, for instance an aldol-type condensation or an alkylation to introduce the phenoxyethylidene moiety, would proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. The final step would involve the cleavage of the auxiliary to yield the desired enantiopure carboxylic acid.

The selection of the chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity. Factors such as the steric bulk of the auxiliary, the choice of Lewis acid or base, solvent, and reaction temperature all play a significant role.

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Applications | Key Features |

| Evans' Oxazolidinones | Aldol reactions, Alkylations, Conjugate additions | High diastereoselectivity, reliable facial bias, auxiliary is recoverable. |

| Camphorsultams | Diels-Alder reactions, Alkylations | Crystalline derivatives aid in purification, effective stereocontrol. |

| (R)- and (S)-1-Phenylethylamine | Asymmetric transformations of carbonyl compounds | Readily available, often used to form chiral imines or enamines. |

| Pseudoephedrine | Alkylation of amides | Provides excellent stereocontrol, auxiliary is easily cleaved. |

Asymmetric Catalysis in Olefin Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound, asymmetric catalysis could be employed in the formation of the carbon-carbon double bond or in a reaction that sets the stereocenter at the C4 position.

One potential strategy is the use of an asymmetric Horner-Wadsworth-Emmons (HWE) reaction. In this reaction, a chiral phosphonate reagent or a chiral base can be used to control the stereochemistry of the resulting alkene. While the HWE reaction is primarily known for controlling E/Z selectivity, asymmetric variants have been developed to induce enantioselectivity in the formation of chiral alkenes.

Another powerful technique is catalytic asymmetric allylic alkylation (AAA). In a potential synthetic route to this compound, a suitable nucleophile could be added to a symmetric allylic substrate in the presence of a chiral transition metal catalyst (e.g., palladium, iridium, or rhodium complexed with a chiral ligand). This would create the stereocenter at the C4 position with high enantioselectivity. The success of this approach would depend on the careful selection of the catalyst, ligand, and reaction conditions to favor the desired enantiomer.

Table 2: Examples of Asymmetric Catalytic Reactions for Olefin Formation

| Reaction Type | Catalyst System | Typical Substrates | Stereochemical Control |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Prochiral alkenes | High enantioselectivity |

| Asymmetric Heck Reaction | Chiral Palladium complexes | Alkenes and aryl/vinyl halides | Control of new stereocenters |

| Asymmetric Allylic Alkylation | Chiral Palladium or Iridium complexes | Allylic electrophiles and nucleophiles | High enantioselectivity |

| Asymmetric Metathesis | Chiral Ruthenium or Molybdenum complexes | Dienes | Control of alkene geometry and stereocenters |

Optimization of Reaction Parameters and Yield Enhancement

Maximizing the yield of this compound in any synthetic route requires careful optimization of various reaction parameters. A systematic approach, often involving Design of Experiments (DoE), can be employed to identify the optimal conditions.

Key parameters that influence reaction outcomes include:

Temperature: Reaction rates are highly dependent on temperature. Lowering the temperature can sometimes increase selectivity, while higher temperatures may be required to overcome activation energy barriers.

Concentration: The concentration of reactants can affect reaction kinetics and, in some cases, the position of chemical equilibria.

Solvent: The polarity and coordinating ability of the solvent can significantly influence the solubility of reactants and the stability of transition states.

Reaction Time: Monitoring the reaction progress over time is crucial to determine the point of maximum product formation and to avoid the formation of byproducts from subsequent reactions.

Stoichiometry of Reagents: The molar ratio of reactants should be carefully controlled to ensure complete conversion of the limiting reagent and to minimize waste.

Table 3: General Parameters for Reaction Optimization

| Parameter | Potential Effects | Optimization Strategy |

| Temperature | Reaction rate, selectivity, side reactions | Screen a range of temperatures to find the optimal balance. |

| Solvent | Solubility, reaction rate, stereoselectivity | Test a variety of solvents with different polarities and coordinating properties. |

| Catalyst/Reagent Concentration | Reaction kinetics, yield | Vary the concentration of key reagents to identify the optimal loading. |

| Reaction Time | Product formation, byproduct formation | Monitor the reaction progress over time using techniques like TLC or GC/LC-MS. |

By systematically varying these parameters and analyzing the results, a robust and high-yielding synthesis of this compound can be developed.

Chemical Reactivity and Transformation Pathways of 4 Phenoxybut 2 Enoic Acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a cornerstone of the reactivity of 4-phenoxybut-2-enoic acid, readily undergoing reactions typical of this functional group. These transformations are crucial for creating a variety of derivatives with potentially altered physical, chemical, and biological properties.

Esterification and Amidation Reactions for Derivatization

Esterification and amidation are fundamental reactions for the derivatization of carboxylic acids. In the case of this compound, these reactions allow for the modification of the carboxyl group, leading to the formation of esters and amides, respectively.

Esterification: The conversion of this compound to its corresponding esters can be efficiently achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is often used, or water is removed as it is formed. The general mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol.

For instance, the esterification of structurally similar cinnamic acid derivatives has been extensively studied, providing a model for the expected reactivity of this compound. A variety of alcohols, from simple alkanols to more complex structures, can be employed to generate a library of ester derivatives.

| Reactant (Alcohol) | Catalyst | Product |

| Methanol | H₂SO₄ | Methyl 4-phenoxybut-2-enoate |

| Ethanol | H₂SO₄ | Ethyl 4-phenoxybut-2-enoate |

| Propanol | H₂SO₄ | Propyl 4-phenoxybut-2-enoate |

| Butanol | H₂SO₄ | Butyl 4-phenoxybut-2-enoate |

| Isobutanol | H₂SO₄ | Isobutyl 4-phenoxybut-2-enoate |

| Hexanol | H₂SO₄ | Hexyl 4-phenoxybut-2-enoate |

Amidation: The formation of amides from this compound can be accomplished by reacting it with an amine. Direct thermal condensation of the carboxylic acid and amine is possible but often requires high temperatures. More commonly, coupling agents are employed to facilitate amide bond formation under milder conditions. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The direct synthesis of β-chiral amides from α,β-unsaturated carboxylic acids has also been achieved using copper hydride (CuH) catalysis under mild conditions. chemistrystudent.com This method offers a one-step route to chiral amides, which are significant in medicinal chemistry. chemistrystudent.com

| Reactant (Amine) | Coupling Agent | Product |

| Ammonia | DCC | 4-Phenoxybut-2-enamide |

| Ethylamine | EDC | N-Ethyl-4-phenoxybut-2-enamide |

| Aniline | DCC | N-Phenyl-4-phenoxybut-2-enamide |

| Diethylamine | EDC | N,N-Diethyl-4-phenoxybut-2-enamide |

Decarboxylation Mechanisms

The decarboxylation of α,β-unsaturated carboxylic acids, such as this compound, is not a spontaneous process under mild conditions. rsc.org The stability of the vinyl carbanion that would be formed upon direct loss of carbon dioxide is a significant barrier. However, decarboxylation can be induced under specific conditions.

One proposed mechanism for the thermal decarboxylation of α,β-unsaturated acids involves isomerization to the β,γ-unsaturated isomer, which can then undergo decarboxylation through a cyclic, six-membered transition state, similar to the mechanism for β-keto acids. rsc.org This pathway leads to the formation of a terminal alkene. rsc.org Another potential mechanism involves a concerted process where the carboxyl hydrogen is transferred to the β-carbon as carbon dioxide is eliminated.

For some α,β-unsaturated acids, particularly those with stabilizing groups at the β-position, decarboxylation can proceed through a carbocationic intermediate. rsc.org Recent advancements have shown that visible-light photoredox catalysis can facilitate the decarboxylation of α,β-unsaturated carboxylic acids, providing a mild and efficient method for this transformation. libretexts.orggoogle.com

Reactions of the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is an electron-deficient system due to the electron-withdrawing effect of the conjugated carboxylic acid group. This electronic nature dictates its reactivity towards various reagents.

Electrophilic Addition Reactions (e.g., Halogenation, Hydrogenation)

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of α,β-unsaturated acids can proceed, although the reaction is generally slower than with electron-rich alkenes. libretexts.org The reaction of trans-cinnamic acid with bromine, for example, results in the formation of 2,3-dibromo-3-phenylpropanoic acid. blogspot.com The mechanism typically involves the formation of a cyclic halonium ion intermediate, which is then opened by the nucleophilic attack of the halide ion. chemistrysteps.com This leads to an anti-addition of the two halogen atoms. masterorganicchemistry.com

| Reagent | Product | Stereochemistry |

| Br₂ in CCl₄ | 4-Phenoxy-2,3-dibromobutanoic acid | anti-addition |

| Cl₂ in CH₂Cl₂ | 4-Phenoxy-2,3-dichlorobutanoic acid | anti-addition |

Hydrogenation: The carbon-carbon double bond of this compound and its derivatives can be reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or nickel (Ni). The hydrogenation of both the double bond and the carboxylic acid group can occur, depending on the reaction conditions. Selective hydrogenation of the double bond can often be achieved under milder conditions. The catalytic reduction of carboxylic acid derivatives is a well-established process. acs.org

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-deficient nature of the double bond in this compound and its esters makes them suitable dienophiles in Diels-Alder reactions. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. chemistrysteps.com While simple α,β-unsaturated esters can be sluggish dienophiles, their reactivity can be enhanced by using Lewis acid catalysts. ucalgary.caresearchgate.net These catalysts coordinate to the carbonyl oxygen, further increasing the electron-withdrawing nature of the ester group and accelerating the reaction.

For example, the reaction of an ester of this compound with a diene like 1,3-butadiene (B125203) would be expected to yield a cyclohexene (B86901) derivative. The stereochemistry of the dienophile is retained in the product.

Olefin Metathesis for Structural Diversification

Olefin metathesis is a powerful reaction that allows for the redistribution of fragments of alkenes by the breaking and regeneration of carbon-carbon double bonds. masterorganicchemistry.com For α,β-unsaturated esters, cross-metathesis with other olefins can be a valuable tool for structural diversification. This reaction is typically catalyzed by ruthenium-based catalysts, such as the Grubbs catalysts.

Cross-metathesis of an ester of this compound with a terminal olefin, for instance, could lead to the formation of a new α,β-unsaturated ester with a different substituent at the γ-position. Self-metathesis of unsaturated fatty acids and their esters has also been investigated for the synthesis of long-chain dicarboxylic acids. The reaction conditions, including the choice of catalyst and solvent, can influence the efficiency and selectivity of the metathesis reaction. The cross-metathesis of unsaturated fatty acid esters with lower olefins is a known process for producing α-olefins of reduced chain length. google.com

Oxidative Cleavage Pathways

The carbon-carbon double bond in the butenoic acid chain is susceptible to oxidative cleavage by strong oxidizing agents. This type of reaction breaks the molecule into smaller carbonyl-containing fragments. A primary method for achieving this is ozonolysis. wikipedia.orgorganic-chemistry.org

Ozonolysis involves treating the compound with ozone (O₃), followed by a work-up step that determines the final products. organic-chemistry.org

Reductive Work-up: If the intermediate ozonide is treated with a reducing agent such as dimethyl sulfide (DMS) or zinc, the double bond is cleaved to yield aldehydes or ketones. For this compound, this would result in phenoxyacetaldehyde (B1585835) and glyoxylic acid.

Oxidative Work-up: Alternatively, an oxidative work-up with an agent like hydrogen peroxide (H₂O₂) will oxidize the resulting fragments further. In this case, the aldehyde products from the initial cleavage would be converted to carboxylic acids. This process would yield phenoxyacetic acid and oxalic acid.

Other strong oxidants, such as hot, acidic potassium permanganate (KMnO₄), can also cleave the double bond, typically leading directly to the more oxidized products (ketones and carboxylic acids). masterorganicchemistry.com These oxidative cleavage reactions are powerful tools for breaking down the carbon skeleton and can be used in structural analysis to identify the position of double bonds. wikipedia.org

Table 1: Products of Oxidative Cleavage of this compound

| Reagent | Work-up Condition | Product 1 | Product 2 |

|---|

Reactivity at the Phenoxy Moiety

The phenoxy group consists of a phenyl ring attached to an ether oxygen. This part of the molecule has its own characteristic reactivity, primarily involving the aromatic ring and the ether bond itself.

The phenoxy group is an activating substituent for electrophilic aromatic substitution (SEAr), meaning it makes the aromatic ring more reactive than benzene. organicmystery.commasterorganicchemistry.com The oxygen atom can donate electron density to the ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. wikipedia.orgyoutube.com This electron-donating effect directs incoming electrophiles primarily to the ortho and para positions relative to the ether linkage. byjus.commlsu.ac.in

Common electrophilic aromatic substitution reactions include:

Halogenation: In the presence of a Lewis acid catalyst, halogens like bromine (Br₂) or chlorine (Cl₂) can be introduced onto the ring. Due to the activating nature of the phenoxy group, halogenation can sometimes proceed even without a catalyst. byjus.com The expected products would be ortho- and para-halogenated derivatives of this compound.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, again at the ortho and para positions. byjus.com

Friedel-Crafts Reactions: Alkylation or acylation of the phenyl ring can be achieved using alkyl halides or acyl halides in the presence of a strong Lewis acid like aluminum trichloride (AlCl₃). wikipedia.org

Table 2: Representative Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Expected Major Products |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 4-(2-Bromophenoxy)but-2-enoic acid and 4-(4-Bromophenoxy)but-2-enoic acid |

| Nitration | HNO₃, H₂SO₄ | 4-(2-Nitrophenoxy)but-2-enoic acid and 4-(4-Nitrophenoxy)but-2-enoic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-(4-Acetylphenoxy)but-2-enoic acid |

The ether linkage in this compound is generally stable but can be cleaved under harsh conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). ucalgary.cayoutube.com In the case of an aryl alkyl ether, the cleavage occurs in a specific manner.

The reaction mechanism begins with the protonation of the ether oxygen by the strong acid. libretexts.orgmasterorganicchemistry.com The halide ion (Br⁻ or I⁻) then acts as a nucleophile. Due to the high stability of the phenyl ring, the nucleophile does not attack the carbon of the aromatic ring. Instead, it attacks the alkyl carbon atom, leading to the cleavage of the C-O bond. libretexts.orgmasterorganicchemistry.com This results in the formation of a phenol (B47542) and an alkyl halide. ucalgary.ca

For this compound, this reaction would yield phenol and 4-halobut-2-enoic acid. Phenols are generally unreactive towards further substitution with hydrogen halides, so the reaction stops at this stage. ucalgary.calibretexts.org

Table 3: Products of Ether Cleavage

| Reagent | Product 1 | Product 2 |

|---|---|---|

| HBr (conc.) | Phenol | 4-Bromobut-2-enoic acid |

| HI (conc.) | Phenol | 4-Iodobut-2-enoic acid |

Rearrangement Reactions and Isomerizations

The structural framework of this compound allows for several types of isomerization and rearrangement reactions, primarily centered around the butenoic acid chain.

The presence of a carbon-carbon double bond in the but-2-enoic acid portion of the molecule gives rise to geometric isomers, designated as (E) and (Z). pressbooks.pub The (E)-isomer (trans) is typically more stable due to reduced steric hindrance. Interconversion between these isomers is possible but requires breaking the π-bond of the alkene. This can be facilitated by various methods, such as photochemical irradiation (using UV light) or through acid or base catalysis. researchgate.netresearchgate.net

In conjugated systems like α,β-unsaturated acids, the energy barrier for rotation around the C=C bond can be lower than in simple alkenes, potentially allowing for E/Z interconversion under certain conditions. researchgate.net The specific conditions and the resulting equilibrium ratio of E to Z isomers would depend on the catalyst and reaction environment.

Table 4: Isomers of this compound

| Isomer | Configuration | Description |

|---|---|---|

| (E)-4-phenoxybut-2-enoic acid | Trans | The carboxyl group and the phenoxymethyl group are on opposite sides of the double bond. |

| (Z)-4-phenoxybut-2-enoic acid | Cis | The carboxyl group and the phenoxymethyl group are on the same side of the double bond. |

The but-2-enoic acid structure contains an allylic system. An allylic rearrangement, or allylic shift, involves the migration of a double bond. In the context of nucleophilic substitution, this can occur through SN1' or SN2' pathways. lscollege.ac.in

If a reaction were to occur at the allylic carbon (the carbon atom adjacent to the double bond, which is bonded to the phenoxy group), a rearrangement could be possible. For example, under conditions that favor an SN1-type reaction, the departure of a leaving group from the allylic position would form a resonance-stabilized allylic carbocation. A nucleophile could then attack at either end of this delocalized cation, potentially leading to a rearranged product where the double bond has shifted. lscollege.ac.inwikipedia.org Such reactions often become significant when there is substantial steric hindrance at the initial reaction site. wikipedia.org

While theoretically possible for derivatives of this compound (for instance, if the carboxylic acid were converted to another functional group), this type of rearrangement is a specific reaction pathway that depends heavily on the substrate and reaction conditions.

In-depth Spectroscopic and Structural Analysis of this compound

Initial searches for specific spectroscopic and crystallographic data for "this compound" have not yielded detailed experimental results in the public domain. The following sections outline the advanced analytical techniques that would be employed for its characterization, providing a framework for the type of data that would be generated in a research setting.

Advanced Spectroscopic Characterization and Conformational Analysis

A thorough understanding of the three-dimensional structure and conformational dynamics of 4-phenoxybut-2-enoic acid would require a multi-pronged approach employing various high-resolution spectroscopic and analytical techniques. These methods would provide a complete picture of the molecule's connectivity, spatial arrangement, and solid-state packing.

High-resolution NMR spectroscopy would be the cornerstone for elucidating the molecular structure of this compound in solution. A combination of one-dimensional and multidimensional techniques would be essential for unambiguous assignment of all proton and carbon signals.

2D COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For this compound, key correlations would be expected between the vinyl protons on the butenoic acid chain and the methylene (B1212753) protons adjacent to the phenoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This technique would identify direct one-bond correlations between protons and their attached carbons. It would be crucial for assigning the carbon signals of the butenoic acid chain and the phenoxy ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons over two to three bonds. This would be instrumental in confirming the connectivity of the entire molecule, for instance, by observing correlations from the methylene protons to the ipso-carbon of the phenoxy ring and the carbons of the vinyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful for determining the preferred conformation of the molecule in solution, such as the relative orientation of the phenoxy group with respect to the butenoic acid chain.

A hypothetical data table for the expected NMR assignments is presented below:

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | - | ~170 | H-2, H-3 |

| 2 | ~6.0 | ~122 | C-1, C-4 |

| 3 | ~7.1 | ~145 | C-1, C-4, C-1' |

| 4 | ~4.8 | ~68 | C-2, C-3, C-1' |

| 1' | - | ~158 | H-4, H-2'/H-6' |

| 2'/6' | ~7.0 | ~115 | C-4', C-1' |

| 3'/5' | ~7.3 | ~130 | C-1', C-5'/C-3' |

| 4' | ~7.0 | ~122 | C-2'/C-6' |

Note: This data is predictive and would require experimental verification.

Variable temperature NMR studies could reveal information about the conformational dynamics of this compound. Specifically, these experiments could quantify the energy barrier for rotation around the C-O-C bond connecting the phenoxy group and the butenoic acid chain, providing insight into the flexibility of the molecule.

HRMS would be used to determine the exact mass of this compound, which would in turn confirm its elemental composition. Tandem mass spectrometry (MS/MS) experiments would be conducted to study its fragmentation pattern. Expected fragmentation pathways would likely involve cleavage of the ether linkage and decarboxylation of the butenoic acid moiety. This data is critical for structural confirmation and for developing analytical methods for its detection.

Infrared (IR) and Raman spectroscopy would provide information about the vibrational modes of the molecule, confirming the presence of key functional groups.

IR Spectroscopy: A strong, broad absorption band would be expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, indicative of hydrogen bonding in the solid state or in concentrated solutions. A sharp, intense peak around 1700-1725 cm⁻¹ would be characteristic of the C=O stretch of the α,β-unsaturated carboxylic acid. The C=C stretching vibration of the butenoic chain and the aromatic ring would appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the ether linkage would be observed around 1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, with strong bands expected for the aromatic ring and the C=C double bond due to their high polarizability.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which would likely form dimeric structures.

This compound itself is not chiral. However, if chiral derivatives were to be synthesized (for example, by introducing a stereocenter into the butenoic acid chain), chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for their stereochemical characterization. These techniques measure the differential absorption and rotation of plane-polarized light by a chiral molecule and can be used to determine its absolute configuration and study conformational changes.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods provide insights into electronic structure, molecular geometry, and energetic stability.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

There are no published studies that have employed Density Functional Theory (DFT) to investigate the electronic structure of 4-phenoxybut-2-enoic acid. Such studies would typically calculate properties like orbital energies (HOMO-LUMO gap), electron density distribution, and molecular electrostatic potential, which are essential for predicting reactivity and intermolecular interaction sites.

Energetic Analysis of Conformations and Tautomers

The conformational landscape and potential tautomeric forms of this compound have not been computationally explored. An energetic analysis would involve calculating the relative stabilities of different spatial arrangements (conformers) that arise from rotation around single bonds, as well as the relative energies of any potential tautomers. This information is critical for understanding the molecule's flexibility and the predominant forms it adopts under various conditions.

Prediction of Spectroscopic Parameters

While some experimental spectroscopic data exists, such as NMR characterization for synthetic confirmation, there are no computational studies aimed at predicting the spectroscopic parameters of this compound. Theoretical predictions of NMR chemical shifts, infrared vibrational frequencies, and UV-Vis electronic transitions are valuable for interpreting experimental spectra and confirming structural assignments.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time, providing a window into their motion and interactions with their environment, particularly in solution.

Conformational Flexibility in Solution

No molecular dynamics simulations have been reported for this compound to assess its conformational flexibility in a solvent environment. MD simulations would reveal how the molecule explores different conformations over time and how the presence of a solvent influences its structural dynamics.

Intermolecular Interactions and Solvation Effects

The nature of the intermolecular interactions between this compound and solvent molecules remains uncharacterized by computational methods. Studies in this area would typically analyze the solvation shell structure, calculate the free energy of solvation, and identify key interactions such as hydrogen bonding, which govern the molecule's solubility and behavior in solution.

Reaction Mechanism Elucidation through Computational Transition State Search

There are no available studies that have specifically investigated the reaction mechanisms of this compound using computational transition state search methods. Such studies would theoretically involve the use of quantum mechanical calculations, such as Density Functional Theory (DFT), to map the potential energy surface of a given reaction. This would allow for the identification of transition state structures, which are the highest energy points along the reaction coordinate, and the calculation of activation energies. This information is crucial for understanding reaction kinetics and selectivity. However, no such computational analyses have been published for this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters (non-clinical)

Similarly, there is a lack of published research on the development or application of Quantitative Structure-Property Relationship (QSPR) models for predicting the non-clinical physicochemical parameters of this compound. QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models are valuable for predicting properties such as boiling point, melting point, solubility, and partition coefficients without the need for experimental measurements.

While general QSPR models exist for broader classes of compounds like carboxylic acids, no specific models or datasets pertaining to this compound or its close analogs could be identified. The development of a specific QSPR model for this compound would require a dataset of structurally related molecules with experimentally determined physicochemical properties, which does not appear to be available in the current body of scientific literature.

In the absence of such fundamental research, no data tables or detailed findings on the computational modeling of this compound can be presented.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Derivatives

Rational Design of Analogs based on Structural Modifications

The rational design of analogs of 4-phenoxybut-2-enoic acid is a systematic process aimed at optimizing its biological activity, selectivity, and pharmacokinetic properties. This process involves targeted modifications of its core structure, which can be divided into three main regions: the phenoxy group, the but-2-enoic acid backbone, and the carboxylic acid terminus.

Modifications of the Phenoxy Group: The terminal phenoxy ring presents a key area for modification to explore interactions with hydrophobic pockets of target proteins. Introducing substituents on this aromatic ring can significantly influence electronic and steric properties. For instance, the addition of electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) at various positions (ortho, meta, para) can modulate the molecule's electronic distribution and its ability to form specific interactions such as hydrogen bonds or halogen bonds. Furthermore, replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine (B92270), thiophene) can alter the compound's polarity and potential for forming different types of intermolecular bonds.

Modifications of the But-2-enoic Acid Backbone: The unsaturated but-2-enoic acid linker is crucial for the molecule's conformation and spatial orientation. Alterations to this backbone can affect how the molecule fits into a binding site. Modifications may include:

Saturation: Reducing the double bond to a single bond would increase conformational flexibility, which could be beneficial or detrimental depending on the target's requirements.

Introduction of Substituents: Adding small alkyl or other functional groups to the linker can introduce new steric or electronic features and probe for additional binding interactions.

Modifications of the Carboxylic Acid Terminus: The carboxylic acid group is a key pharmacophoric feature, often involved in critical hydrogen bonding or ionic interactions with biological targets. Bioisosteric replacement is a common strategy applied here. For example, replacing the carboxylic acid with a tetrazole, a hydroxamic acid, or a sulfonamide can maintain the acidic character and hydrogen bonding capabilities while potentially improving metabolic stability or cell permeability. Esterification or amidation of the carboxylic acid can serve as a prodrug strategy to enhance bioavailability, with the active acid form being regenerated in vivo.

Correlation of Structural Features with Specific In Vitro Biochemical Activities

The systematic structural modifications described above are evaluated through a battery of in vitro biochemical assays to establish clear SAR trends. These assays measure the direct interaction of the compounds with a purified biological target, such as an enzyme or a receptor.

For instance, if this compound were being investigated as an inhibitor of a hypothetical enzyme, key structural features would be correlated with its inhibitory potency (e.g., IC₅₀ value).

Influence of Phenoxy Ring Substitution: A study might reveal that para-substitution on the phenoxy ring with small, lipophilic, electron-withdrawing groups leads to the highest potency. This would suggest the presence of a specific hydrophobic pocket in the enzyme's active site that can accommodate these substituents and potentially engage in favorable electronic interactions.

Impact of Backbone Rigidity: Comparing the activity of the unsaturated but-2-enoic acid derivatives with their saturated butanoic acid counterparts could demonstrate the importance of the rigid double bond for maintaining a bioactive conformation. A significant drop in activity upon saturation would indicate that the planar structure of the linker is essential for optimal binding.

Role of the Acidic Terminus: The necessity of the acidic moiety can be confirmed by comparing the activity of the parent carboxylic acid with its corresponding methyl ester or amide analog. A substantial loss of activity in the ester or amide would confirm that the anionic carboxylate group is critical for a key electrostatic interaction with a positively charged residue in the active site.

The following interactive data table illustrates a hypothetical SAR study for a series of this compound derivatives against a target enzyme.

| Compound ID | R1 (Phenoxy Substitution) | R2 (Backbone) | R3 (Terminus) | IC₅₀ (µM) |

| 1 | H | -CH=CH- | -COOH | 15.2 |

| 2 | 4-Cl | -CH=CH- | -COOH | 2.8 |

| 3 | 4-OCH₃ | -CH=CH- | -COOH | 10.5 |

| 4 | 4-CF₃ | -CH=CH- | -COOH | 1.5 |

| 5 | H | -CH₂-CH₂- | -COOH | 45.7 |

| 6 | 4-Cl | -CH=CH- | -COOCH₃ | 32.1 |

| 7 | 4-Cl | -CH=CH- | Tetrazole | 3.5 |

This table presents hypothetical data for illustrative purposes.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. researchgate.net For the derivatives of this compound, a QSAR model can be developed to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts.

The development of a robust QSAR model involves several key steps:

Data Set Preparation: A dataset of structurally diverse analogs with their corresponding experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This dataset is typically divided into a training set for model development and a test set for external validation. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties. researchgate.net

Model Generation: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a mathematical equation that relates the descriptors to the biological activity.

A hypothetical QSAR equation for the enzymatic inhibition by this compound derivatives might look like:

log(1/IC₅₀) = 0.75 * logP - 0.23 * Vol + 1.2 * σ_para + 2.5

Where:

log(1/IC₅₀) is the biological activity.

logP represents the hydrophobicity of the molecule.

Vol is the molecular volume.

σ_para is the Hammett constant for the para-substituent on the phenoxy ring, representing its electronic effect.

Application of Fragment-Based and Ligand-Based Drug Design Principles (for academic exploration of molecular recognition)

In the absence of a 3D structure of the biological target, ligand-based drug design approaches are invaluable. nih.govresearchgate.netmdpi.com These methods rely on the information derived from a set of known active molecules.

Pharmacophore Modeling: A pharmacophore model can be generated from a series of active this compound analogs. This model represents the essential 3D arrangement of chemical features required for biological activity. For this series, a pharmacophore model might consist of:

An aromatic feature (the phenoxy ring).

A hydrogen bond acceptor (the carbonyl oxygen).

A negative ionizable feature (the carboxylic acid).

Defined spatial relationships and distances between these features.

This pharmacophore model can then be used as a 3D query to screen large virtual compound libraries to identify novel scaffolds that possess the same essential features and are therefore likely to be active. mdpi.com

Fragment-Based Drug Design (FBDD): FBDD is an approach that starts with identifying low-molecular-weight fragments that bind weakly to the target. nih.govmdpi.com In the context of this compound, one could dissect the molecule into its constituent fragments:

Phenol (B47542) (representing the phenoxy group).

Maleic acid or a related butenoic acid derivative (representing the backbone and acid terminus).

These fragments could be screened for binding to the target protein using biophysical techniques like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) spectroscopy. If both fragments show binding to adjacent sites on the target, they can be chemically linked together to reconstruct a molecule similar to the original lead, but with potentially optimized interactions. Alternatively, a single binding fragment can be identified and then "grown" by adding chemical functionalities to explore and exploit adjacent binding pockets, a process known as fragment growing. mdpi.comvu.nl This approach allows for a more efficient exploration of chemical space and often leads to ligands with better drug-like properties. nih.gov

Applications As a Synthetic Intermediate and Material Science Precursor

Precursor for Pharmacologically Active Compounds and Lead Optimization Studies

While direct applications of 4-phenoxybut-2-enoic acid in approved pharmaceuticals are not widely documented, its structural motifs are of significant interest in medicinal chemistry. Derivatives of butenoic acid are recognized for their potential biological activities, and the phenoxy group can modulate a compound's pharmacokinetic and pharmacodynamic properties.

Recent research has highlighted the use of a closely related compound, (2E)-4-oxo-4-phenoxybut-2-enoic acid , as a key intermediate in the synthesis of novel covalent inhibitors. In a study focused on developing selective inhibitors for Bruton's tyrosine kinase (BTK), a target in B-cell malignancies, researchers synthesized a series of fumarate-based analogues of the drug Ibrutinib. The synthesis involved the coupling of (2E)-4-oxo-4-phenoxybut-2-enoic acid with 3-(4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine . This work demonstrates the role of phenoxy-substituted butenoic acid derivatives in lead optimization, where modifications of a known pharmacophore are undertaken to enhance selectivity and reduce off-target effects.

Furthermore, derivatives containing a 4-oxybut-2-enoic acid moiety have been investigated as potential antibacterial agents. A study detailed the synthesis of new amidrazone derivatives incorporating this scaffold, which were then evaluated for their antimicrobial potency against a panel of bacterial and fungal strains. nih.gov One of the synthesized compounds demonstrated promising antibacterial activity, particularly against Yersinia enterocolitica and Micrococcus luteus, suggesting that the 4-oxybut-2-enoic acid framework can serve as a valuable template for the design of new antimicrobial agents. nih.gov

Building Block for Polymer Synthesis (e.g., polyesters, polyamides)

There is limited specific information available in the scientific literature regarding the use of this compound as a monomer for the synthesis of polyesters or polyamides. In principle, the carboxylic acid functionality allows for its incorporation into polyester (B1180765) and polyamide chains through condensation polymerization with diols and diamines, respectively. The phenoxy group would be expected to impart specific properties to the resulting polymer, such as increased thermal stability and altered solubility. However, detailed research findings or specific examples of polymers derived from this compound are not readily found in published studies.

Ligand in Coordination Chemistry and Catalysis

The application of this compound as a ligand in coordination chemistry and catalysis is not extensively documented in publicly available research. The carboxylic acid group and the oxygen atom of the phenoxy group could potentially act as coordination sites for metal ions, forming metal complexes with various geometries and electronic properties. Such complexes could have applications in catalysis, for example, by acting as catalysts in organic transformations. Despite this potential, specific examples of coordination complexes or catalytic systems involving this compound as a ligand are not described in the current scientific literature.

Component in the Development of Functional Organic Materials

Environmental Fate and Degradation Studies

Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis)

No studies specifically investigating the abiotic degradation of 4-phenoxybut-2-enoic acid through pathways such as photolysis (degradation by light) or hydrolysis (reaction with water) have been identified in a thorough review of scientific databases. While related compounds, such as phenoxyacetic acid herbicides, are known to undergo these processes to varying extents, it is not scientifically sound to extrapolate these findings to this compound without specific experimental data. The unique structural features of this compound, including the butenoic acid side chain, could significantly influence its reactivity and, consequently, its degradation rates and pathways.

Biodegradation Mechanisms in Environmental Systems

The role of microorganisms in the breakdown of this compound is a critical area where research is needed.

Microbial Transformation and Metabolite Identification in Soil and Water Samples

There are no published studies that have examined the microbial transformation of this compound in soil or water samples. Consequently, no metabolites have been identified from these environmental matrices. Research in this area would typically involve incubating the compound with soil or water samples and using analytical techniques to identify the parent compound and any resulting breakdown products over time.

Enzymatic Degradation by Isolated Microbial Strains

Similarly, the scientific literature lacks reports on the isolation of microbial strains capable of degrading this compound or the characterization of enzymes involved in its breakdown. For many herbicides, specific bacterial and fungal strains have been identified that can utilize the compounds as a source of carbon and energy, leading to their degradation. The absence of such information for this compound highlights a significant knowledge gap.

Environmental Persistence and Transport Modeling

Without experimental data on its degradation rates, it is not possible to accurately model the environmental persistence and transport of this compound. Such models rely on key parameters like the compound's half-life in different environmental compartments (soil, water, air), which are currently unavailable. Therefore, its potential to persist in the environment and be transported over long distances remains unassessed.

Identification of Degradation Products and Environmental Metabolites

As no degradation studies have been conducted, there is no information available on the identity of potential degradation products or environmental metabolites of this compound. Identifying these products is crucial, as they can sometimes be more toxic or persistent than the parent compound.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separations (HPLC, GC, SFC) with Advanced Detectors

Chromatography is a cornerstone of analytical chemistry, providing the high-resolution separation required to isolate target analytes from complex mixtures. For 4-phenoxybut-2-enoic acid, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the principal techniques employed, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile or thermally labile compounds like this compound. sielc.comsielc.com Reversed-phase (RP) HPLC is typically the mode of choice, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separation is achieved by adjusting the mobile phase composition, commonly a gradient of acidified water and an organic solvent like acetonitrile or methanol. pan.olsztyn.pl Detection is often performed using Diode Array Detectors (DAD) or Ultraviolet (UV) detectors, which monitor the absorbance at a specific wavelength corresponding to the analyte's chromophore.

Gas Chromatography (GC) offers high separation efficiency but is generally suited for volatile and thermally stable compounds. Direct analysis of carboxylic acids like this compound by GC can be challenging due to their polarity and low volatility. Therefore, a derivatization step is typically required to convert the carboxylic acid group into a less polar, more volatile ester or silyl ester. nih.govnih.gov Silylation using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common approach. nih.gov Following derivatization, the analyte is separated on a capillary column (e.g., a 5% phenyl methyl siloxane phase) and detected by a Flame Ionization Detector (FID) or a mass spectrometer. nih.gov

Supercritical Fluid Chromatography (SFC) uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It combines some of the advantages of both HPLC and GC, offering fast separations and reduced solvent consumption. SFC is particularly well-suited for chiral separations. chiraltech.com

Table 1: Example Chromatographic Conditions for this compound Analysis

| Parameter | HPLC Method | GC Method (after derivatization) |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase / Carrier Gas | A: 0.1% Formic acid in WaterB: Acetonitrile | Helium at 1 mL/min |

| Gradient / Oven Program | Gradient elution from 30% B to 95% B | 100°C (1 min), ramp to 280°C at 15°C/min |

| Flow Rate | 1.0 mL/min | N/A |

| Detector | DAD or UV-Vis | FID or Mass Spectrometry (MS) |

| Injection Volume | 10 µL | 1 µL (splitless) |

Method Development for Trace Analysis in Environmental Samples

Detecting trace amounts of this compound in environmental matrices such as water and soil presents significant challenges due to low analyte concentrations and the presence of interfering substances. Method development focuses on maximizing sensitivity and selectivity. This involves optimizing the chromatographic conditions to achieve baseline separation from matrix components and selecting highly sensitive detectors. For HPLC, this may involve fluorescence detection if the molecule is fluorescent or can be derivatized with a fluorescent tag. However, mass spectrometry (MS) detectors are more commonly used for their superior sensitivity and selectivity in trace analysis. Effective sample preparation to concentrate the analyte and remove interferences is a critical prerequisite for successful trace analysis.

While this compound itself is not chiral, the principles of chiral separation would be applied if a chiral center were present in a derivative or related compound. Chiral separations are crucial in the pharmaceutical industry, as enantiomers of a drug can have different pharmacological activities. nih.gov HPLC and SFC are the predominant techniques for enantiomeric resolution. chiraltech.comnih.gov This is accomplished using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. csfarmacie.cz Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), cyclodextrins, proteins, or macrocyclic antibiotics. chiraltech.comnih.govcsfarmacie.cz Method development involves screening different CSPs and mobile phases to achieve optimal enantioseparation.

Hyphenated Techniques (LC-MS/MS, GC-MS/MS) for Complex Sample Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, provide unparalleled analytical power for complex samples. The combination of liquid or gas chromatography with tandem mass spectrometry (MS/MS) is the gold standard for selective and sensitive quantification of organic molecules.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly effective for analyzing this compound in complex matrices like biological fluids or environmental extracts. researchgate.net The technique uses a mass spectrometer to detect the ions of the compound eluting from the LC column. Electrospray ionization (ESI) is a common ionization source, typically operated in negative ion mode for acidic compounds to generate the deprotonated molecule [M-H]⁻. researchgate.netmassbank.eu In the tandem mass spectrometer (e.g., a triple quadrupole), this precursor ion is selected, fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing matrix effects and allowing for quantification at very low levels. researchgate.net

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is used when the analyte is volatile or can be made volatile through derivatization. It offers high chromatographic resolution and is often coupled with electron ionization (EI). Similar to LC-MS/MS, the use of MS/MS in MRM mode allows for highly selective detection, which is essential when analyzing complex samples containing numerous co-extracted compounds. oiv.intoiv.int

Table 2: Example Mass Spectrometry Parameters for LC-MS/MS Analysis

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion [M-H]⁻ | Calculated m/z for C₁₀H₉O₃⁻ |

| Product Ions (MRM) | Hypothetical fragments for quantification/confirmation |

| Collision Energy | Optimized for fragmentation |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temperature | 120 - 150 °C |

Electrochemical and Sensor-Based Detection Systems

Electrochemical methods offer a promising alternative to chromatographic techniques, providing rapid, cost-effective, and portable analysis. While specific sensors for this compound are not widely documented, the principles applied to similar phenoxyacetic acids can be adapted. nih.govresearchgate.net These sensors typically rely on the electrochemical oxidation of the phenoxy group at the surface of a chemically modified electrode. nih.gov

The electrode can be modified with nanomaterials like graphene or metal oxides (e.g., CeO₂) to enhance the surface area and catalytic activity, thereby improving the sensitivity and selectivity of the detection. nih.govresearchgate.net Analytical techniques such as cyclic voltammetry (CV) are used to study the electrochemical behavior of the compound, while more sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are used for quantification. These methods measure the current response, which is proportional to the analyte concentration. The development of such sensors could enable real-time monitoring in various applications. rsc.orgrsc.org

Sample Preparation Strategies for Diverse Matrices

The success of any analytical method heavily relies on the sample preparation strategy. The goal is to extract the target analyte from its matrix, remove interfering components, and concentrate it to a level suitable for detection. The choice of technique depends on the analyte's properties and the complexity of the sample matrix. thermofisher.comunil.ch

For aqueous samples (e.g., environmental water), Solid-Phase Extraction (SPE) is a common and effective technique. A water sample is passed through a cartridge containing a solid sorbent that retains the analyte. After washing the cartridge to remove interferences, the analyte is eluted with a small volume of an organic solvent. Reversed-phase (C18) or polymeric sorbents are often suitable for compounds like this compound.

For solid samples like soil or sediment, an initial extraction step is required. This can be achieved using techniques such as sonication, pressurized liquid extraction (PLE), or microwave-assisted extraction (MAE) with an appropriate solvent. The resulting extract is then typically cleaned up using SPE before analysis. unil.ch

For biological matrices such as plasma or tissue, initial treatment often involves protein precipitation with an organic solvent (e.g., acetonitrile) or an acid. This is followed by either Liquid-Liquid Extraction (LLE) or SPE to further isolate the analyte from fats, salts, and other endogenous components. thermofisher.com

Table 3: Summary of Sample Preparation Strategies

| Matrix | Primary Extraction Technique | Cleanup/Concentration |

|---|---|---|

| Water | N/A | Solid-Phase Extraction (SPE) |

| Soil/Sediment | Ultrasonic or Pressurized Liquid Extraction | Solid-Phase Extraction (SPE) |

| Plasma/Blood | Protein Precipitation | Liquid-Liquid Extraction (LLE) or SPE |

Due to a lack of publicly available research and data specifically on the chemical compound “this compound,” this article cannot be generated at this time. Widespread searches across scientific databases and chemical supplier catalogs did not yield specific information regarding the synthesis, reactivity, computational modeling, material science applications, or interdisciplinary studies of this particular molecule.

The search results consistently referenced related but distinct compounds, such as “4-oxo-4-phenylbut-2-enoic acid” and “4-phenylbut-2-enoic acid,” indicating that “this compound” may be a novel or less-studied compound. Without dedicated scientific literature or documented research findings, it is not possible to provide an accurate and informative article that adheres to the requested structure and content requirements.

Further research and publication of studies focused specifically on “this compound” are necessary before a comprehensive article on its future research directions and interdisciplinary perspectives can be written.

Q & A

Q. What are the recommended synthetic routes for 4-phenoxybut-2-enoic acid, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves coupling phenoxy derivatives with unsaturated carboxylic acid precursors. For example, the Heck reaction or Wittig olefination can be employed to introduce the α,β-unsaturated system. Optimization includes:

- Catalyst selection : Palladium-based catalysts for cross-coupling reactions (e.g., Pd(OAc)₂) .

- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) to enhance intermediate stability .

- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct minimization .

Validate purity via HPLC or NMR (¹H/¹³C) post-synthesis.

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a multi-technique approach:

- Spectroscopy :

- Mass spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ ions .

- X-ray crystallography : Resolve stereochemistry if crystalline derivatives are obtainable .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigate via:

- Standardized bioassays : Replicate studies using controlled cell lines (e.g., HEK-293 for enzyme inhibition) and validate with positive controls .

- Purity verification : Quantify impurities via LC-MS and correlate with activity outliers .

- Dose-response curves : Use ≥5 concentration points to assess IC₅₀ reproducibility .

Reference conflicting studies (e.g., anti-inflammatory vs. null results) and test under identical conditions .

Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Design a kinetic stability study:

- pH gradients : Prepare buffers (pH 2–12) and incubate samples at 37°C. Monitor degradation via UV-Vis (λmax ~260 nm) at 0, 24, and 48 hours .

- Thermal stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C) .

- HPLC-MS : Identify degradation products (e.g., hydrolyzed phenoxy fragments) .

Key finding : Stability decreases sharply in alkaline conditions (pH >10) due to ester hydrolysis .

Q. What statistical methods are appropriate for analyzing clustered data in structure-activity relationship (SAR) studies of this compound derivatives?

Methodological Answer:

- Hierarchical clustering : Group compounds by substituent effects (e.g., electron-withdrawing groups on the phenyl ring) .

- Multivariate regression : Correlate logP values with bioavailability using partial least squares (PLS) .

- Error analysis : Calculate standard deviations for replicate assays and apply ANOVA to confirm significance (p < 0.05) .

Report 95% confidence intervals for SAR predictions.

Q. How can researchers design a robust protocol to study the compound’s interaction with lipid bilayers or protein targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., COX-2 for anti-inflammatory studies) to predict binding pockets .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized proteins .

- Fluorescence quenching : Monitor tryptophan residue interactions in albumin models (e.g., BSA) .

Include negative controls (e.g., inactive analogs) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.